

1H-pyrrolo[2,3-b]pyridin-4-amine discovery and history

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Compound of Interest

Compound Name: **1H-pyrrolo[2,3-b]pyridin-4-amine**

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An In-depth Technical Guide to **1H-pyrrolo[2,3-b]pyridin-4-amine**: Discovery, Synthesis, and Therapeutic Applications

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged fragment" in modern drug discovery. Its unique structural and electronic properties, which allow it to act as a bioisostere of indole and purine, make it an exceptional motif for interacting with a diverse range of biological targets, most notably protein kinases.^{[1][2]} This guide focuses on a key derivative, **1H-pyrrolo[2,3-b]pyridin-4-amine**, exploring its historical context, synthesis, and its pivotal role in the development of targeted therapeutics. The ability of the 7-azaindole core to form critical hydrogen bond interactions with the hinge region of kinases has cemented its status as a foundational scaffold in the design of potent and selective inhibitors.^[1]

Discovery and Historical Context

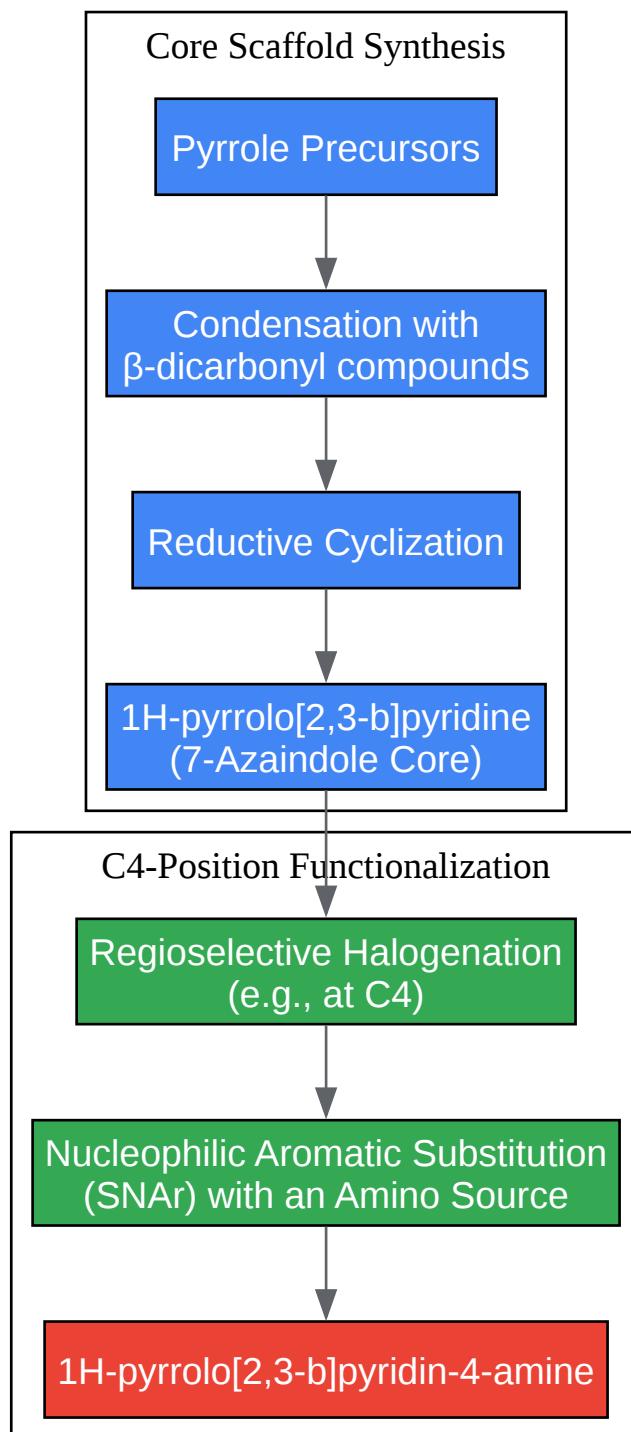
While the precise first synthesis of **1H-pyrrolo[2,3-b]pyridin-4-amine** is not prominently documented in initial reports, its history is intrinsically linked to the rise of the 7-azaindole scaffold in medicinal chemistry. The significance of this scaffold was powerfully demonstrated by the development of Vemurafenib (Zelboraf®), an FDA-approved inhibitor of the B-RAF kinase, which was developed from a simple 7-azaindole fragment.^[1] This success story spurred widespread interest in azaindoles, leading to their exploration against a multitude of therapeutic targets.^[2] Initially investigated for their potential as anticancer, antitumor, and

antiviral agents, derivatives of 7-azaindole have since been developed into highly selective inhibitors for a variety of enzymes, underscoring the scaffold's versatility and importance.[3]

General Synthetic Strategies

The synthesis of **1H-pyrrolo[2,3-b]pyridin-4-amine** and its derivatives can be approached through several strategic routes. A common method involves the construction of the pyridine ring onto a pre-existing, functionalized pyrrole nucleus. Alternatively, palladium-catalyzed cross-coupling and heteroannulation reactions represent efficient methods for assembling the bicyclic core.[4]

A representative synthetic workflow for obtaining the 4-amino substituted scaffold is outlined below. This multi-step process typically begins with the synthesis of the core 7-azaindole ring system, followed by regioselective functionalization to introduce the amine group at the C4 position.



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General Synthetic Workflow for **1H-pyrrolo[2,3-b]pyridin-4-amine**.

Experimental Protocol: A Representative Synthesis

The following protocol describes a generalized approach for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, which can be adapted for the specific synthesis of the 4-amino target. This protocol is based on the condensation of aminopyrrole precursors with dicarbonyl compounds.[\[4\]](#)

- Step 1: Condensation Reaction

- To a solution of a 3-cyano-2-aminopyrrole derivative in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of a β -dicarbonyl compound (e.g., acetylacetone).
- Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) to facilitate the condensation.
- Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum.

- Step 2: Reductive Cyclization / Pyridine Ring Formation

- The intermediate from Step 1 is subjected to conditions that facilitate cyclization to form the pyridine ring. This can often be achieved thermally or through acid catalysis.
- The specific conditions for cyclization are highly dependent on the substituents of the pyrrole and dicarbonyl precursors.

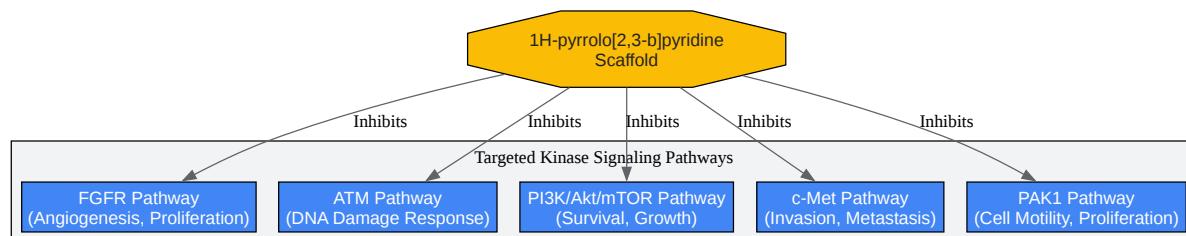
- Step 3: Halogenation at the C4-Position

- The synthesized 1H-pyrrolo[2,3-b]pyridine core is dissolved in a suitable solvent (e.g., DMF or CH_2Cl_2).
- A halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)) is added portion-wise at 0°C.
- The reaction is stirred at room temperature until completion (monitored by TLC/LC-MS).

- The reaction is quenched, and the product is extracted and purified via column chromatography to yield the 4-halo-1H-pyrrolo[2,3-b]pyridine.
- Step 4: Amination
 - The 4-halo-1H-pyrrolo[2,3-b]pyridine is subjected to a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.
 - For SNAr, the halo-derivative is heated with a source of ammonia (e.g., ammonium hydroxide in a sealed tube) or a protected amine in a polar aprotic solvent.
 - For Buchwald-Hartwig amination, the halo-derivative is reacted with an amine in the presence of a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a ligand (e.g., Xantphos), and a base (e.g., Cs_2CO_3) in a solvent like dioxane.
 - After reaction completion, the mixture is worked up, and the final product, **1H-pyrrolo[2,3-b]pyridin-4-amine**, is purified by column chromatography or recrystallization.

Role in Targeting Key Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of inhibitors targeting critical signaling pathways that are frequently dysregulated in diseases like cancer. Its ability to mimic the adenine hinge-binding motif of ATP makes it particularly effective against protein kinases.^[2] Derivatives have demonstrated potent inhibitory activity against several key oncogenic drivers.



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Key Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridine Derivatives.

Key pathways and targets include:

- Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is crucial in many tumors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[1][5][6][7]
- ATM Kinase: As a critical regulator of genomic stability, ATM is a promising anti-tumor target. The scaffold has been used to design highly selective ATM inhibitors that can act as chemosensitizers.[8][9]
- Protein Kinase B (Akt): Akt is a central node in the PI3K/AKT/mTOR pathway. The 7-azaindole core has been incorporated into selective, orally active inhibitors of Akt for cancer therapy.[1][10]
- c-Met Kinase: The 4-azaindole variant (1H-pyrrolo[2,3-b]pyridine) has been successfully utilized to develop novel inhibitors of the c-Met kinase, a key driver of oncogenesis.[11]
- p21-activated kinase-1 (PAK1): To improve the physicochemical properties of initial indole-based inhibitors, the 4-azaindole scaffold was introduced, resulting in equipotent PAK1 inhibition with improved drug-like characteristics.[12]

Quantitative Data on Biological Activity

The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold is quantified by the potent inhibitory activity of its derivatives. The following table summarizes the *in vitro* activity of a representative compound against multiple isoforms of a key kinase family.

Compound ID	Target Kinase	IC ₅₀ (nM)	Reference(s)
4h	FGFR1	7	[5] [6] [7]
FGFR2	9		[5] [6] [7]
FGFR3	25		[5] [6] [7]
FGFR4	712		[5] [6] [7]

Note: Compound 4h is a specific derivative of the 1H-pyrrolo[2,3-b]pyridine core, as described in the cited literature. The data demonstrates potent and somewhat selective inhibition across the FGFR family.

Conclusion

1H-pyrrolo[2,3-b]pyridin-4-amine and the broader 7-azaindole family represent a highly successful and versatile class of pharmacophores. Their history is a testament to the power of fragment-based drug discovery and scaffold hopping in modern medicinal chemistry. The scaffold's inherent ability to target the ATP-binding site of kinases has led to its central role in the development of numerous targeted therapies. The continued exploration of this privileged structure, through the synthesis of novel derivatives and their evaluation against a wide array of biological targets, promises to yield new and effective therapeutic agents for a range of human diseases.

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